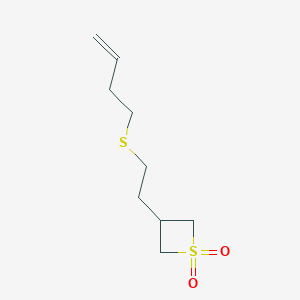
3-(2-(But-3-en-1-ylthio)ethyl)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is a novel organic compound with the molecular formula C9H16O2S2 It features a thietane ring, which is a four-membered ring containing a sulfur atom, and a but-3-en-1-ylthio group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide typically involves the reaction of a suitable thietane precursor with a but-3-en-1-ylthio reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The but-3-en-1-ylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and various substituted thietane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with molecular targets through its reactive thietane ring and but-3-en-1-ylthio group. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved would depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Substituted Thietane-1,1-Dioxides:
3-Aryloxythietane-1,1-Dioxides: These compounds have an aryloxy group instead of the but-3-en-1-ylthio group, leading to different chemical and biological properties.
3-Phenylsulfanylthietane-1,1-Dioxides:
Uniqueness
3-(2-(But-3-en-1-ylthio)ethyl)thietane 1,1-dioxide is unique due to its specific combination of the thietane ring and the but-3-en-1-ylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H16O2S2 |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
3-(2-but-3-enylsulfanylethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H16O2S2/c1-2-3-5-12-6-4-9-7-13(10,11)8-9/h2,9H,1,3-8H2 |
InChI Key |
JVLAQBAKNZDVKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCSCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















